Lipophilicity Enhancement: XLogP3 Comparison of (4'-Tert-butyl[1,1'-biphenyl]-4-yl)methanol vs. Unsubstituted Biphenyl-4-methanol
The computed XLogP3 for (4'-tert-butyl[1,1'-biphenyl]-4-yl)methanol is 4.3, compared to 3.4 for the unsubstituted [1,1'-biphenyl]-4-ylmethanol [1][2]. The addition of a single para-tert-butyl group contributes a +0.9 log unit increase, consistent with the known Hansch π constant for the tert-butyl substituent. This difference of approximately 0.9 log units corresponds to an ~8-fold increase in the n-octanol/water partition coefficient (P), indicating substantially enhanced hydrophobicity that directly impacts membrane permeability, protein binding, and chromatographic retention behavior.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.3 |
| Comparator Or Baseline | [1,1'-Biphenyl]-4-ylmethanol; XLogP3 = 3.4 |
| Quantified Difference | ΔXLogP3 = +0.9 (~8-fold increase in P) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.09.15 release) |
Why This Matters
The ~0.9 log unit lipophilicity increase dictates differential behavior in reversed-phase HPLC retention, aqueous solubility, and passive membrane permeability, making the tert-butyl analog the appropriate choice for hydrophobic scaffold construction in medicinal chemistry programs targeting lipophilic binding pockets.
- [1] PubChem. (4'-Tert-butyl[1,1'-biphenyl]-4-yl)methanol. Compound Summary CID 20100162. XLogP3 = 4.3. View Source
- [2] PubChem. (1,1'-Biphenyl)-4-methanol. Compound Summary CID 19186. XLogP3 = 3.4. View Source
